Enhanced CB1 Receptor Affinity in N-Acyl-vanillyl-amide Derivatives
The N-acyl-vanillyl-amide (N-AVAM) derivative of 3-hydroxy-4-methoxybenzoyl chloride, arvanil (C20:4 n-6), exhibits a Ki of 0.25-0.52 µM for CB1 receptor binding, which is 4-fold more potent than anandamide [1]. In contrast, the corresponding N-AVAM derived from vanilloyl chloride (4-hydroxy-3-methoxybenzoyl chloride) shows a Ki of 3.4 µM under the same assay conditions, demonstrating a >6.5-fold difference in affinity [1]. The specific 3-hydroxy-4-methoxy substitution pattern on the benzoyl moiety is critical for achieving this enhanced binding affinity.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.25-0.52 µM |
| Comparator Or Baseline | Vanilloyl chloride derivative (4-hydroxy-3-methoxybenzoyl): 3.4 µM |
| Quantified Difference | >6.5-fold lower Ki (higher affinity) |
| Conditions | Displacement of radioligand from recombinant human CB1 receptor expressed in CHO cell membranes |
Why This Matters
For researchers developing CB1 receptor modulators, the superior binding affinity of derivatives incorporating the 3-hydroxy-4-methoxybenzoyl moiety translates directly to higher potency and potentially lower effective doses in preclinical studies.
- [1] Melck D, Bisogno T, De Petrocellis L, Chuang H, Julius D, Bifulco M, Di Marzo V. Unsaturated Long-Chain N-Acyl-vanillyl-amides (N-AVAMs): Vanilloid Receptor Ligands That Inhibit Anandamide-Facilitated Transport and Bind to CB1 Cannabinoid Receptors. Biochemical and Biophysical Research Communications. 1999;262(1):275-284. View Source
